![molecular formula C25H24N2O3 B299448 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B299448.png)
2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as an indole-based small molecule and is known to possess unique biochemical and physiological properties that make it an attractive target for researchers.
Wirkmechanismus
The mechanism of action of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide is not fully understood. However, it is known to interact with various proteins and enzymes in the body, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide are complex and can vary depending on the specific application. Studies have shown that this compound can affect cellular proliferation, apoptosis, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide in lab experiments is its ability to selectively target specific cellular pathways. However, one of the main limitations of using this compound is its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are many potential future directions for research involving 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide. Some of the most promising areas of research include the development of new cancer therapies, the study of neurodegenerative diseases, and the discovery of new drug targets. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop safer and more effective methods of synthesis.
Synthesemethoden
The synthesis of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide is a complex process that involves multiple steps. The most common method of synthesis involves the use of various reagents and solvents to react with the starting materials. The final product is then purified using various techniques such as chromatography.
Wissenschaftliche Forschungsanwendungen
The unique properties of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide make it an ideal candidate for scientific research. This compound has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery.
Eigenschaften
Produktname |
2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide |
---|---|
Molekularformel |
C25H24N2O3 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C25H24N2O3/c1-18(19-9-3-2-4-10-19)26-25(29)21-12-6-8-14-23(21)30-17-24(28)27-16-15-20-11-5-7-13-22(20)27/h2-14,18H,15-17H2,1H3,(H,26,29) |
InChI-Schlüssel |
LQPQMUPJLAIPMS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2OCC(=O)N3CCC4=CC=CC=C43 |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2OCC(=O)N3CCC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.